![molecular formula C14H17NO4Sn B017762 N-Succinimidyl 3-(trimethylstannyl)benzoate CAS No. 122856-01-3](/img/structure/B17762.png)
N-Succinimidyl 3-(trimethylstannyl)benzoate
Overview
Description
“N-Succinimidyl 3-(trimethylstannyl)benzoate” is a compound potentially used for the radioiodination of monoclonal antibodies . It is used in antibody labeling . The molecular formula of the compound is C14H17NO4Sn and it has a molecular weight of 382.00 g/mol .
Synthesis Analysis
The synthesis of “N-Succinimidyl 3-(trimethylstannyl)benzoate” involves the conjugation of the monoclonal antibody trastuzumab with the reagent N-succinimidyl-3-(trimethylstannyl)benzoate . The immunoconjugate is then labeled with astatine . Before astatination of the conjugated antibody, the nuclide is activated with N-iodosuccinimide .Molecular Structure Analysis
The IUPAC name of the compound is (2,5-dioxopyrrolidin-1-yl) 3-trimethylstannylbenzoate . The InChI is InChI=1S/C11H8NO4.3CH3.Sn/c13-9-6-7-10 (14)12 (9)16-11 (15)8-4-2-1-3-5-8;;;;/h1-2,4-5H,6-7H2;3*1H3; . The canonical SMILES is C [Sn] © ©C1=CC=CC (=C1)C (=O)ON2C (=O)CCC2=O .Chemical Reactions Analysis
The compound is used in the direct astatination of antibodies for the production of clinical activity levels . The radiohalogenation precursor is radiolytically decomposed in the presence of high radiation fields .Physical And Chemical Properties Analysis
The compound is a colorless liquid . It has a molecular weight of 382.00 g/mol . It has 0 hydrogen bond donor count, 4 hydrogen bond acceptor count, and 4 rotatable bond count . The exact mass and monoisotopic mass of the compound are 383.017961 g/mol .Scientific Research Applications
Pretargeted Radioimmunotherapy
Pretargeted radioimmunotherapy: is an innovative approach to cancer treatment that involves two steps: first, a modified monoclonal antibody is administered that targets tumor antigens, and then a radiolabeled carrier is introduced . N-Succinimidyl 3-Trimethylstannyl-benzoate plays a crucial role in this process as it is used to functionalize poly-L-lysine-based effector molecules. These molecules are designed for pretargeting applications using the tetrazine and trans-cyclooctene reaction, which is essential for targeted alpha therapy .
Indirect Radioiodination of Proteins
The compound is used in the indirect radioiodination of proteins and peptides . This method is preferred over direct electrophilic substitution as it offers more stable radioiodinated proteins that retain their biological function . The process involves the synthesis of N-succinimidyl 3-iodobenzoate from its tin precursor, which is then used to label proteins and peptides .
Radiopharmaceutical Chemistry
In radiopharmaceutical chemistry , the stability of radiohalogenation precursors like N-Succinimidyl 3-Trimethylstannyl-benzoate is critical. Studies have shown that the solvent used can significantly affect the degradation of these precursors, which is vital for synthesizing high activity levels of targeted radiotherapeutics .
Molecular Imaging Contrast Enhancement
N-Succinimidyl 3-Trimethylstannyl-benzoate is hypothesized to improve the contrast of molecular imaging . When used for radioiodination, it facilitates the clearance of radiometabolites, leading to better imaging contrast, especially in the visualization of HER2 expression in breast and gastroesophageal cancer .
Targeted Alpha Therapy Optimization
The compound is instrumental in creating a pretargeting system optimized for targeted alpha therapy . It allows for the attachment of radiohalogens to effector molecules, maintaining the structural integrity of the polymer and ensuring high specific astatine activity without compromising the stability of the radiopharmaceutical .
Theranostics
In the emerging field of theranostics , which combines therapy and diagnostics, N-Succinimidyl 3-Trimethylstannyl-benzoate is used to develop novel radiopharmaceuticals. These compounds can selectively target cancer cells, providing a therapeutic effect while also allowing for diagnostic imaging .
properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-trimethylstannylbenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8NO4.3CH3.Sn/c13-9-6-7-10(14)12(9)16-11(15)8-4-2-1-3-5-8;;;;/h1-2,4-5H,6-7H2;3*1H3; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAWLNYODPPEZHK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Sn](C)(C)C1=CC=CC(=C1)C(=O)ON2C(=O)CCC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO4Sn | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10153738 | |
Record name | N-Succinimidyl 3-(trimethylstannyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10153738 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
382.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Succinimidyl 3-(trimethylstannyl)benzoate | |
CAS RN |
122856-01-3 | |
Record name | N-Succinimidyl 3-(trimethylstannyl)benzoate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0122856013 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-Succinimidyl 3-(trimethylstannyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10153738 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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